Mebrofenin

Description

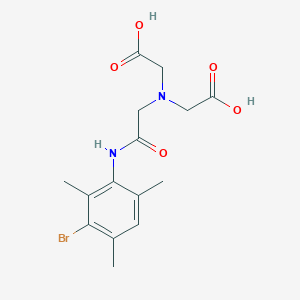

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(3-bromo-2,4,6-trimethylanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O5/c1-8-4-9(2)15(10(3)14(8)16)17-11(19)5-18(6-12(20)21)7-13(22)23/h4H,5-7H2,1-3H3,(H,17,19)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPZZZZLAQGTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046891 | |

| Record name | Mebrofenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78266-06-5 | |

| Record name | Mebrofenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78266-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebrofenin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078266065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebrofenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebrofenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebrofenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBROFENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PV0B6ED98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mebrofenin's Journey Through the Hepatocyte: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate mechanism of action of mebrofenin within hepatocytes, providing a comprehensive overview for researchers, scientists, and drug development professionals. This compound, a key component of the hepatobiliary iminodiacetic acid (HIDA) scan, serves as a valuable diagnostic tool for assessing liver function and biliary patency. Its journey through the liver cell is a finely orchestrated process mediated by a series of specific transporter proteins.

The Core Mechanism: A Transporter-Mediated Pathway

The mechanism of action of this compound in hepatocytes is not one of metabolic transformation but rather a dynamic process of uptake, intracellular transit, and excretion, all facilitated by specific membrane transport proteins.[1][2] This makes this compound an excellent probe for studying the function of these transporters, which are crucial for the disposition of numerous drugs and endogenous compounds.[3][4] The primary transporters involved are the Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3) for uptake from the blood into the hepatocytes, and the Multidrug Resistance-Associated Proteins (MRP2 and MRP3) for excretion from the hepatocytes.[5]

Sinusoidal Uptake: The Role of OATP1B1 and OATP1B3

This compound's entry into the hepatocyte from the sinusoidal blood is primarily mediated by the influx transporters OATP1B1 and OATP1B3, which are located on the basolateral membrane of the hepatocyte. These transporters are responsible for the uptake of a wide range of endogenous and exogenous organic anions. In vitro studies using Xenopus laevis oocytes expressing these transporters have confirmed their role in this compound uptake. It has been demonstrated that OATP1B1 exhibits an approximately 1.5-fold higher affinity for this compound compared to OATP1B3.

Intracellular Transit

Once inside the hepatocyte, this compound transits through the cytoplasm. It is important to note that this compound does not undergo any significant metabolism or conjugation within the hepatocyte. This property is crucial for its utility as a diagnostic imaging agent, as its kinetics directly reflect transporter function.

Canalicular and Sinusoidal Efflux: The Roles of MRP2 and MRP3

The excretion of this compound from the hepatocyte is a two-pronged process involving efflux transporters on both the canalicular and sinusoidal membranes.

-

Canalicular Excretion (into Bile): The primary route of this compound elimination from the hepatocyte is into the bile canaliculi. This process is predominantly mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an efflux transporter located on the apical (canalicular) membrane of the hepatocyte.

-

Sinusoidal Efflux (Back into Blood): A smaller fraction of intracellular this compound can be transported back into the sinusoidal blood. This efflux is mediated by the Multidrug Resistance-Associated Protein 3 (MRP3), which is located on the basolateral membrane of the hepatocyte.

The balance between MRP2-mediated canalicular excretion and MRP3-mediated sinusoidal efflux, along with the initial OATP-mediated uptake, determines the overall hepatic transit time of this compound.

Quantitative Data Summary

Table 1: In Vitro Inhibition of this compound Transport

| Transporter | Inhibitor | Inhibitor Concentration (µM) | This compound Concentration | Inhibition of Transport (% of control) | Experimental System |

| OATP1B1 | Rifampicin | 50 | 80 pM | ~90% | Xenopus laevis oocytes |

| OATP1B3 | Rifampicin | 50 | 80 pM | ~96% | Xenopus laevis oocytes |

| MRP2 | MK571 | 50 | 0.4 nM | ~88% | HEK293 cell membrane vesicles |

| MRP3 | Estradiol-17-beta-glucuronide | 100 | 0.4 nM | ~95% | HEK293 cell membrane vesicles |

Data sourced from

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Description | Control | Rifampicin (40 mg/kg) | Cyclosporin A (0.01 mg/kg) |

| k1 (min-1) | Blood to hepatocyte transfer rate constant | 7.37 ± 1.62 | 0.89 ± 0.09 | 2.82 ± 0.86 |

| k2 (min-1) | Hepatocyte to blood transfer rate constant | - | Dose-dependently decreased | Dose-dependently decreased |

| k3 (min-1) | Hepatocyte to bile transfer rate constant | - | - | Selectively decreased |

Data represents mean ± SD. Data sourced from

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental methodologies used to investigate the mechanism of action of this compound in hepatocytes.

In Vitro Transporter Assays

3.1.1. OATP-Mediated Uptake in Xenopus laevis Oocytes

This assay is used to study the function of specific uptake transporters like OATP1B1 and OATP1B3.

-

Principle: Oocytes from the African clawed frog, Xenopus laevis, are microinjected with cRNA encoding the transporter of interest. The oocytes then express the transporter on their plasma membrane, allowing for the measurement of substrate uptake.

-

Methodology:

-

Oocytes are harvested and defolliculated.

-

cRNA encoding human OATP1B1 or OATP1B3 is microinjected into the oocytes.

-

Oocytes are incubated for several days to allow for transporter expression.

-

Uptake is initiated by incubating the oocytes in a buffer containing radiolabeled [99mTc]this compound.

-

At specified time points, the uptake is terminated by washing the oocytes with ice-cold buffer.

-

The amount of radioactivity taken up by the oocytes is measured using a gamma counter.

-

For inhibition studies, the assay is performed in the presence of known OATP inhibitors like rifampicin.

-

3.1.2. MRP-Mediated Transport in Membrane Vesicles

This method is employed to study the activity of efflux transporters such as MRP2 and MRP3.

-

Principle: Inside-out membrane vesicles are prepared from cells (e.g., HEK293) that overexpress the transporter of interest. The uptake of a substrate into these vesicles represents the efflux activity of the transporter.

-

Methodology:

-

HEK293 cells are transfected with plasmids encoding human MRP2 or MRP3.

-

Plasma membrane vesicles are isolated from the transfected cells through differential centrifugation.

-

The transport assay is initiated by incubating the vesicles with a reaction mixture containing [99mTc]this compound and ATP (to provide energy for the transporter).

-

The reaction is stopped at various time points by rapid filtration through a filter membrane, which traps the vesicles but allows the free substrate to pass through.

-

The radioactivity retained on the filter is measured to quantify the amount of this compound transported into the vesicles.

-

Inhibition studies are conducted by including specific MRP inhibitors like MK571 in the reaction mixture.

-

In Vivo Hepatobiliary Scintigraphy in Rats

This in vivo imaging technique allows for the non-invasive assessment of hepatobiliary function and the kinetics of this compound transport in a living organism.

-

Principle: [99mTc]this compound is administered intravenously to a rat, and its distribution and clearance from the liver and biliary system are monitored over time using a gamma camera.

-

Methodology:

-

Rats are anesthetized, and a catheter is placed for intravenous injection.

-

A bolus of [99mTc]this compound is injected.

-

Dynamic planar or SPECT images of the abdominal region are acquired continuously for a set period (e.g., 60 minutes).

-

Regions of interest (ROIs) are drawn over the heart (for blood pool activity), liver, and intestines on the acquired images.

-

Time-activity curves are generated for each ROI, showing the change in radioactivity over time.

-

Pharmacokinetic modeling is then applied to these curves to calculate parameters such as uptake and clearance rates.

-

To study the effect of inhibitors, the procedure is repeated after pre-treatment with a transporter inhibitor (e.g., rifampicin or cyclosporin A).

-

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Caption: this compound transport pathway in a hepatocyte.

Caption: In vitro experimental workflows for this compound transport assays.

Caption: Workflow for in vivo hepatobiliary scintigraphy with this compound.

Conclusion

The mechanism of action of this compound in hepatocytes is a well-defined, transporter-mediated process that provides a powerful tool for investigating liver function. The interplay between the uptake transporters OATP1B1 and OATP1B3, and the efflux transporters MRP2 and MRP3, dictates the hepatic disposition of this imaging agent. While further research is needed to fully elucidate the specific kinetic parameters of this compound for each transporter, the existing data provides a solid foundation for its use in both clinical diagnostics and preclinical drug development. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists working to understand and modulate the intricate transport pathways within the liver.

References

- 1. Validation of Pharmacological Protocols for Targeted Inhibition of Canalicular MRP2 Activity in Hepatocytes Using [99mTc]this compound Imaging in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. In Vitro Transport Activity and Trafficking of MRP2/ABCC2 Polymorphic Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

Physicochemical Properties of Technetium-99m Mebrofenin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m (Tc-99m) Mebrofenin is a well-established radiopharmaceutical agent primarily utilized for hepatobiliary scintigraphy, a diagnostic imaging modality to evaluate liver function and the patency of the biliary system.[1] This guide provides a comprehensive overview of the core physicochemical properties of Tc-99m this compound, detailing its chemical structure, stability, and biological interactions. Furthermore, it outlines the experimental protocols for its preparation, quality control, and the determination of key parameters such as protein binding and lipophilicity, which are critical for understanding its pharmacokinetic profile.

Physicochemical Characteristics

Technetium-99m this compound is a coordination complex formed by the chelation of two molecules of this compound, a derivative of iminodiacetic acid (IDA), with a single atom of technetium-99m.[2] The specific stereochemistry of the complex is achiral.[3]

| Property | Value | Reference |

| Molecular Formula | C30H34Br2N4O10Tc | [4] |

| Molecular Weight | ~869.3 g/mol | [4] |

| Physical Half-life (Tc-99m) | 6.02 hours | |

| Principal Photon Energy (Tc-99m) | 140.5 keV | |

| Plasma Protein Binding | ~90% (unbound fraction is ~10%) | |

| pH of Reconstituted Product | 4.2 - 5.7 | |

| Shelf-life after Reconstitution | Up to 18 hours |

Experimental Protocols

Preparation of Technetium-99m this compound

The preparation of Tc-99m this compound is typically performed in a clinical setting using a sterile, nonpyrogenic, lyophilized kit.

Materials:

-

Choletec™ (or equivalent) kit containing this compound and stannous fluoride dihydrate.

-

Sterile, additive-free sodium pertechnetate (Na[⁹⁹ᵐTc]O₄) injection.

-

Appropriate lead shielding for the reaction vial.

-

Sterile syringes and needles.

-

Germicidal swabs.

Procedure:

-

Place the reaction vial in a lead shield.

-

Swab the rubber closure of the reaction vial with a germicide.

-

Inject 1 to 5 mL of sterile sodium pertechnetate Tc-99m injection (up to 100 mCi) into the reaction vial. To maintain the nitrogen atmosphere, avoid introducing air.

-

Secure the lead shield cover and gently swirl the contents until the lyophilized powder is completely dissolved.

-

Allow the reaction to proceed at room temperature for at least 15 minutes.

-

Visually inspect the solution for particulate matter and discoloration prior to administration. The solution should be clear and colorless.

-

The radiochemical purity of the preparation should be assessed prior to patient administration.

Quality Control: Radiochemical Purity Determination

The primary radiochemical impurities in a Tc-99m this compound preparation are free pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) and hydrolyzed-reduced technetium ([⁹⁹ᵐTc]TcO₂). Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the standard methods for determining radiochemical purity.

A. Thin-Layer Chromatography (TLC) Method

A common TLC method involves a two-strip system to separate the different technetium species.

Materials:

-

Instant thin-layer chromatography (ITLC) strips (e.g., silica gel).

-

Developing solvents:

-

Acetone (for separation of free pertechnetate).

-

Saline solution (e.g., 20% NaCl) or a mixture of ammonium acetate and methanol (for separation of hydrolyzed-reduced technetium).

-

-

A chromatography tank.

-

A radioactivity detector suitable for TLC strips.

Procedure:

-

Apply a small spot of the Tc-99m this compound preparation near the bottom of two ITLC strips.

-

Place one strip in a chromatography tank containing acetone as the mobile phase. In this system, the Tc-99m this compound complex and hydrolyzed-reduced technetium remain at the origin (Rf = 0.0-0.2), while free pertechnetate migrates with the solvent front (Rf = 0.8-1.0).

-

Place the second strip in a tank with the saline or ammonium acetate/methanol mobile phase. In this system, the Tc-99m this compound complex and free pertechnetate migrate with the solvent front, while hydrolyzed-reduced technetium remains at the origin.

-

Allow the solvent to ascend the strips until it nears the top.

-

Remove the strips, mark the solvent front, and let them dry.

-

Determine the distribution of radioactivity on each strip using a suitable detector.

-

Calculate the percentage of each radiochemical species to determine the radiochemical purity. A purity of over 95% is generally required.

B. High-Performance Liquid Chromatography (HPLC) Method

HPLC provides a more precise quantification of radiochemical purity.

Materials:

-

A reversed-phase HPLC system with a radioactivity detector.

-

A suitable column (e.g., C18).

-

Mobile phase: A mixture of acetonitrile, methanol, and a buffer (e.g., 0.25% phosphoric acid).

Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a small volume of the Tc-99m this compound preparation.

-

Elute the components isocratically and monitor the radioactivity of the eluate.

-

The retention time for Tc-99m this compound is typically around 8.94 minutes, while free pertechnetate elutes much earlier (around 2.76 minutes).

-

Integrate the peaks in the radiochromatogram to calculate the percentage of Tc-99m this compound and any radiochemical impurities.

In Vitro Plasma Protein Binding

This protocol determines the fraction of Tc-99m this compound that binds to plasma proteins.

Materials:

-

Human plasma.

-

Tc-99m this compound solution.

-

Ultrafiltration devices (e.g., Centrifree® with YMT membranes).

-

A centrifuge.

-

A gamma counter.

Procedure:

-

Incubate a known concentration of Tc-99m this compound with human plasma at 37°C for a specified period to allow for equilibration.

-

Transfer an aliquot of the plasma-drug mixture to the ultrafiltration device.

-

Centrifuge the device at a specified speed and time (e.g., 1000 x g for 3-5 minutes) to separate the protein-free ultrafiltrate from the protein-bound drug.

-

Measure the radioactivity in an aliquot of the initial plasma mixture and an aliquot of the ultrafiltrate using a gamma counter.

-

The unbound fraction is calculated as the ratio of the radioactivity in the ultrafiltrate to the radioactivity in the initial plasma. The percentage of protein binding is then calculated as (1 - unbound fraction) x 100.

Lipophilicity Determination (Log P)

The partition coefficient (Log P) is a measure of a compound's lipophilicity. A standard method for its determination is the shake-flask method followed by HPLC analysis.

Materials:

-

n-Octanol (pre-saturated with water).

-

Water or phosphate-buffered saline (PBS, pH 7.4) (pre-saturated with n-octanol).

-

Tc-99m this compound solution.

-

Vials for partitioning.

-

A vortex mixer or shaker.

-

An HPLC system with a radioactivity detector.

Procedure:

-

Add equal volumes of the n-octanol and aqueous phases to a vial.

-

Add a small amount of the Tc-99m this compound solution to the vial.

-

Cap the vial and shake or vortex it vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely, either by standing or by centrifugation.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Quantify the concentration of Tc-99m this compound in each phase using HPLC with a radioactivity detector.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.

Biological Transport and Signaling

Upon intravenous administration, Tc-99m this compound rapidly binds to plasma proteins and is cleared from the circulation by hepatocytes. The uptake into hepatocytes is an active transport process mediated by organic anion transporting polypeptides, specifically OATP1B1 and OATP1B3. Following uptake, Tc-99m this compound is not metabolized and is excreted into the bile canaliculi, a process involving the multidrug resistance-associated protein 2 (MRP2).

Visualizations

Caption: Workflow for the preparation and quality control of Tc-99m this compound.

Caption: Hepatic transport pathway of Tc-99m this compound.

References

- 1. openmedscience.com [openmedscience.com]

- 2. ejhp.bmj.com [ejhp.bmj.com]

- 3. Optimised quality control method for determination of the radiochemical purity of [99mTc]Tc-mebrofenin and [99mTc]Tc-etifenin in a clinical context - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC method for determination of the purity of a this compound-ligand for 99mTc-complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Hepatic Uptake and Excretion Pathways of Mebrofenin

Introduction

Technetium-99m (99mTc)-Mebrofenin is a radiopharmaceutical agent widely utilized in hepatobiliary scintigraphy to assess liver function and diagnose biliary tract disorders.[1][2] Its diagnostic efficacy hinges on its rapid and specific transport through the liver, a process governed by a series of uptake and efflux transporters located on the sinusoidal and canalicular membranes of hepatocytes.[3][4][5] This technical guide provides a comprehensive overview of the molecular pathways involved in the hepatic disposition of this compound, details the experimental methodologies used to elucidate these pathways, and presents key quantitative data to support a deeper understanding of its pharmacokinetics.

Hepatic Transport of this compound: A Two-Step Process

The journey of this compound through the liver can be broadly categorized into two main phases: sinusoidal uptake from the blood into the hepatocytes and subsequent excretion from the hepatocytes into either the bile or back into the blood. This process is mediated by specific solute carrier (SLC) and ATP-binding cassette (ABC) transporters.

1. Sinusoidal Uptake: The Role of Organic Anion Transporting Polypeptides (OATPs)

The initial and rate-limiting step in the hepatic clearance of this compound is its uptake from the sinusoidal blood into the hepatocytes. This process is primarily mediated by the organic anion-transporting polypeptides OATP1B1 and OATP1B3, which are expressed on the basolateral (sinusoidal) membrane of hepatocytes. In vitro studies using cells overexpressing these transporters have demonstrated that this compound is a substrate for both OATP1B1 and OATP1B3. Conversely, it has been shown that this compound is not a substrate for OATP2B1 or the Na+-taurocholate cotransporting polypeptide (NTCP).

The involvement of OATP1B1 and OATP1B3 is further substantiated by in vivo studies in transporter-deficient mice. In OATP-deficient mice, the hepatic uptake of this compound is significantly reduced, leading to higher blood concentrations and increased urinary excretion.

2. Canalicular and Sinusoidal Excretion: The Function of Multidrug Resistance-Associated Proteins (MRPs)

Following its uptake into hepatocytes, this compound is efficiently excreted. The primary route of elimination is into the bile, a process mediated by the multidrug resistance-associated protein 2 (MRP2), an efflux transporter located on the canalicular (apical) membrane of hepatocytes. The importance of MRP2 in the biliary excretion of this compound is highlighted by studies in MRP2-deficient rats and humans with Dubin-Johnson syndrome (a genetic disorder characterized by the absence of functional MRP2), where biliary excretion of this compound is severely impaired.

In addition to canalicular excretion, a fraction of intracellular this compound can be transported back into the sinusoidal blood. This sinusoidal efflux is mediated by the multidrug resistance-associated protein 3 (MRP3), which is also located on the basolateral membrane of hepatocytes. This pathway becomes more significant under conditions of impaired biliary excretion, such as cholestasis, where the increased intracellular concentration of this compound drives its efflux back into the blood via MRP3.

Quantitative Data on this compound Hepatic Transport

The following tables summarize the key quantitative parameters related to the hepatic transport of this compound.

Table 1: Human Pharmacokinetic Parameters of 99mTc-Mebrofenin

| Parameter | Value | Reference |

| Systemic Clearance | 16.2 ± 2.7 mL/min/kg | |

| Ratio of Canalicular to Sinusoidal Efflux Rate Constants (kcanalicular/ksinusoidal) | 3.4 ± 0.8 |

Table 2: In Vitro Inhibition of this compound Transport

| Transporter | Inhibitor | Inhibitor Concentration | % Inhibition of this compound Transport | Reference |

| OATP1B1 | Rifampicin | 50 µM | 90% | |

| OATP1B3 | Rifampicin | 50 µM | 96% | |

| MRP2 | MK571 | 50 µM | 88% | |

| MRP3 | Estradiol-17-beta-glucuronide | 100 µM | 95% |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to study this compound transport.

1. Oocyte Expression System for OATP-Mediated Uptake

This in vitro method is used to assess the function of specific transporters in a controlled environment.

-

Protocol:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding for the human OATP1B1 or OATP1B3 transporter. Control oocytes are injected with water.

-

Incubation: Oocytes are incubated for several days to allow for transporter expression.

-

Uptake Assay: Oocytes are incubated in a buffer containing 99mTc-Mebrofenin for a defined period.

-

Washing: The uptake is stopped by washing the oocytes with ice-cold buffer.

-

Quantification: The amount of radioactivity in the oocytes is measured using a gamma counter to determine the uptake of this compound.

-

2. Membrane Vesicle Assay for MRP-Mediated Efflux

This technique utilizes inside-out membrane vesicles to specifically measure the activity of efflux transporters.

-

Protocol:

-

Cell Culture and Transfection: HEK293 cells are cultured and transfected with plasmids encoding for human MRP2 or MRP3.

-

Membrane Vesicle Preparation: The cells are homogenized, and membrane vesicles are isolated by differential centrifugation.

-

Transport Assay: The inside-out vesicles are incubated with 99mTc-Mebrofenin in the presence of ATP. The ATP provides the energy for the active transport of this compound into the vesicles.

-

Filtration: The reaction is stopped by rapid filtration through a filter that retains the vesicles but allows the free radiolabel to pass through.

-

Quantification: The radioactivity retained on the filter is measured to quantify the amount of this compound transported into the vesicles.

-

3. In Vivo Studies in Transporter-Deficient Rodent Models

Animal models with genetic knockout of specific transporters are invaluable for understanding the in vivo relevance of these transporters.

-

Protocol:

-

Animal Models: OATP-deficient mice or MRP2-deficient rats are used alongside their wild-type counterparts.

-

Radiotracer Administration: 99mTc-Mebrofenin is administered intravenously to the animals.

-

Dynamic Imaging: Dynamic planar scintigraphy or SPECT imaging is performed to visualize and quantify the biodistribution of the radiotracer in the liver, blood pool, and other organs over time.

-

Pharmacokinetic Analysis: Time-activity curves are generated for different regions of interest, and pharmacokinetic parameters such as uptake and excretion rates are calculated.

-

Visualizing the Pathways and Workflows

// Transporters OATP1B1_3 [label="OATP1B1/OATP1B3", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MRP2 [label="MRP2", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MRP3 [label="MRP3", shape=cds, fillcolor="#FBBC05", fontcolor="#FFFFFF"];

// Connections Mebrofenin_Blood -> OATP1B1_3 [arrowhead=vee]; OATP1B1_3 -> Mebrofenin_Hep [arrowhead=vee, label="Uptake"]; Mebrofenin_Hep -> MRP2 [arrowhead=vee]; MRP2 -> Mebrofenin_Bile [arrowhead=vee, label="Biliary Excretion"]; Mebrofenin_Hep -> MRP3 [arrowhead=vee]; MRP3 -> Mebrofenin_Blood [arrowhead=vee, label="Sinusoidal Efflux"]; }

Caption: Workflow for assessing OATP-mediated this compound uptake.

Diagram 3: Logical Relationship of Transporters in this compound Disposition

Caption: Functional relationship of transporters in this compound hepatic disposition.

References

- 1. Use of Tc-99m this compound as a Clinical Probe to Assess Altered Hepatobiliary Transport: Integration of In Vitro, Pharmacokinetic Modeling, and Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openmedscience.com [openmedscience.com]

- 3. Repurposing 99mTc-Mebrofenin as a Probe for Molecular Imaging of Hepatocyte Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

The Gatekeepers of the Liver: An In-Depth Technical Guide to the Role of OATP1B1 and OATP1B3 Transporters in Mebrofenin Uptake

For Researchers, Scientists, and Drug Development Professionals

Introduction

The organic anion-transporting polypeptides OATP1B1 and OATP1B3, encoded by the SLCO1B1 and SLCO1B3 genes respectively, are crucial gatekeepers for the entry of a wide array of endogenous and exogenous compounds into the liver.[1][2] Located on the basolateral membrane of hepatocytes, these transporters facilitate the hepatic uptake of substances from the blood, a critical step for their subsequent metabolism and biliary excretion.[3][4] Among the many substrates of OATP1B1 and OATP1B3 is mebrofenin (technetium-99m this compound), a radiopharmaceutical agent widely used in hepatobiliary scintigraphy to assess liver function.[5] Understanding the intricate mechanisms of this compound uptake by these transporters is paramount for the accurate interpretation of diagnostic imaging and for the broader field of drug development, where OATP-mediated transport is a key determinant of drug disposition and a potential source of drug-drug interactions (DDIs).

This technical guide provides a comprehensive overview of the role of OATP1B1 and OATP1B3 in this compound uptake, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to support researchers and drug development professionals in this field.

This compound Uptake by OATP1B1 and OATP1B3: A Quantitative Perspective

The interaction of this compound with OATP1B1 and OATP1B3 is characterized by distinct transport kinetics. While both transporters facilitate its uptake, studies have indicated that OATP1B1 generally exhibits a higher affinity for this compound compared to OATP1B3. The following tables summarize the available quantitative data on the transport kinetics of this compound and the inhibitory potential of commonly used OATP inhibitors.

Table 1: Michaelis-Menten Constants for this compound Uptake

| Transporter | Substrate | Km (μM) | Vmax (pmol/mg protein/min) | Cell System | Reference |

| OATP1B1 | [99mTc]this compound | Not explicitly quantified | Not explicitly quantified | CHO | |

| OATP1B3 | [99mTc]this compound | Not explicitly quantified | Not explicitly quantified | CHO |

Note: While direct Km and Vmax values for this compound are not consistently reported in the literature, studies consistently demonstrate saturable uptake and a higher affinity of OATP1B1 for this compound compared to OATP1B3.

Table 2: IC50 Values of Inhibitors for this compound Uptake

| Transporter | Inhibitor | Substrate | IC50 (μM) | Cell System | Reference |

| OATP1B1 | Rifampicin | [99mTc]this compound | Not explicitly quantified | Xenopus laevis oocytes | |

| OATP1B3 | Rifampicin | [99mTc]this compound | Not explicitly quantified | Xenopus laevis oocytes | |

| OATP1B1 | Cyclosporin A | [99mTc]this compound | Not explicitly quantified | Not specified | |

| OATP1B3 | Cyclosporin A | [99mTc]this compound | Not explicitly quantified | Not specified |

Note: The potent inhibition of this compound uptake by known OATP inhibitors like rifampicin and cyclosporin A further confirms the central role of these transporters in its hepatic clearance. For comparison, IC50 values for rifampicin and cyclosporin A against other OATP1B1/1B3 substrates are well-characterized. For instance, rifampicin inhibits OATP1B1-mediated estradiol-17β-glucuronide uptake with an IC50 of approximately 0.74 μM, and OATP1B3 with an IC50 of about 0.26 μM. Cyclosporin A shows pre-incubation-dependent inhibition, with IC50 values against OATP1B1 as low as 0.12 μM after 60 minutes of pre-incubation.

Experimental Protocols for Studying this compound Uptake

The characterization of this compound transport via OATP1B1 and OATP1B3 relies on robust in vitro assay systems. The most common models utilize mammalian cell lines stably overexpressing the transporter of interest or the Xenopus laevis oocyte expression system.

Protocol 1: this compound Uptake Assay in OATP1B1/OATP1B3-Expressing HEK293 or CHO Cells

This protocol describes a typical uptake experiment using adherent human embryonic kidney 293 (HEK293) or Chinese hamster ovary (CHO) cells.

1. Cell Culture and Seeding:

- Culture HEK293 or CHO cells stably expressing human OATP1B1 or OATP1B3, alongside mock-transfected control cells, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, appropriate antibiotics for selection (e.g., G418), and other necessary supplements.

- Seed cells in 24-well or 96-well poly-D-lysine coated plates at a density that allows them to reach confluence within 48 hours.

2. Uptake Assay:

- On the day of the experiment, wash the confluent cell monolayers three times with pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer (pH 7.4).

- Prepare the uptake solution containing [99mTc]this compound at the desired concentration in HBSS. For inhibition studies, pre-incubate the cells with the inhibitor for a specified time (e.g., 15-60 minutes) before adding the uptake solution containing both the inhibitor and [99mTc]this compound.

- To initiate the uptake, add the uptake solution to each well and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

- To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS to remove extracellular radioactivity.

- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 0.5% Triton X-100).

3. Quantification and Data Analysis:

- Transfer the cell lysates to scintillation vials and measure the radioactivity using a gamma counter.

- Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

- Calculate the transporter-mediated uptake by subtracting the uptake in mock-transfected cells from the uptake in OATP1B1- or OATP1B3-expressing cells.

- For kinetic studies, perform uptake experiments with varying concentrations of this compound and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

- For inhibition studies, perform uptake experiments with a fixed concentration of this compound and varying concentrations of the inhibitor to determine the IC50 value.

Protocol 2: this compound Uptake Assay in Xenopus laevis Oocytes

The Xenopus laevis oocyte expression system is a powerful tool for characterizing transporter function due to the low endogenous transporter activity in oocytes.

1. Oocyte Preparation and cRNA Injection:

- Harvest oocytes from female Xenopus laevis frogs and defolliculate them by treatment with collagenase.

- Prepare capped complementary RNA (cRNA) for OATP1B1, OATP1B3, or a water control by in vitro transcription from linearized plasmid DNA.

- Microinject approximately 50 nl of cRNA (at a concentration of 0.5-1.0 μg/μl) or sterile water into Stage V-VI oocytes.

- Incubate the injected oocytes for 2-4 days at 16-18°C in modified Barth's saline (MBS) to allow for transporter expression.

2. Uptake Assay:

- On the day of the experiment, transfer groups of oocytes (typically 8-12 per group) to individual wells of a 24-well plate.

- Wash the oocytes with MBS.

- Prepare the uptake solution containing [99mTc]this compound in MBS. For inhibition studies, pre-incubate the oocytes with the inhibitor in MBS.

- Initiate the uptake by replacing the MBS with the uptake solution and incubate for a specific duration at room temperature.

- Terminate the uptake by removing the uptake solution and washing the oocytes multiple times with ice-cold MBS.

3. Quantification and Data Analysis:

- Place individual oocytes in scintillation vials and measure the radioactivity using a gamma counter.

- Calculate the specific uptake by subtracting the average uptake in water-injected oocytes from the average uptake in cRNA-injected oocytes.

- Perform kinetic and inhibition analyses as described for the cell-based assays.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved in this compound uptake and its study, the following diagrams were generated using the Graphviz DOT language.

Regulation of OATP1B1 and OATP1B3 Function

The activity of OATP1B1 and OATP1B3 is not static but is subject to complex regulation at both the transcriptional and post-translational levels.

Transcriptional Regulation: The expression of SLCO1B1 and SLCO1B3 is controlled by a network of nuclear receptors, which are transcription factors that respond to endogenous and exogenous ligands. For instance, bile acids can activate the farnesoid X receptor (FXR), which in turn can modulate the expression of OATP transporters. Similarly, the pregnane X receptor (PXR), activated by a wide range of xenobiotics, can also influence the transcription of these genes. This transcriptional regulation allows the liver to adapt to varying loads of substrates.

Post-Translational Modification: The function of OATP1B1 and OATP1B3 proteins can be rapidly modulated by post-translational modifications, providing a more immediate level of control. Phosphorylation is a key mechanism in this process. Protein kinase C (PKC) has been shown to phosphorylate OATP1B3, leading to a reduction in its transport activity. Similarly, tyrosine kinases, such as LYN, can phosphorylate OATP1B1, also resulting in decreased function. This regulation by protein kinases highlights potential pathways through which cellular signaling can impact drug disposition. Furthermore, ubiquitination has been identified as another post-translational modification that can target these transporters, likely for degradation, although the functional consequences are still under investigation.

Conclusion

OATP1B1 and OATP1B3 are indispensable for the hepatic uptake of this compound and a multitude of other clinically relevant drugs. A thorough understanding of their function, regulation, and the methodologies to study them is critical for both diagnostic and therapeutic applications. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals. The visualization of the transport and regulatory pathways provides a conceptual framework for the complex interplay of factors that govern the activity of these vital hepatic transporters. As research in this area continues, a deeper appreciation of the roles of OATP1B1 and OATP1B3 will undoubtedly lead to improved diagnostic strategies and safer and more effective drug therapies.

References

- 1. Preclinical Mouse Models To Study Human OATP1B1- and OATP1B3-Mediated Drug-Drug Interactions in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Navigating the In Vivo Journey of Mebrofenin: A Technical Guide to its Biodistribution and Pharmacokinetics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biodistribution and pharmacokinetic profile of Mebrofenin, a hepatobiliary imaging agent, in various animal models. The following sections detail the experimental methodologies, present quantitative data in structured tables, and visualize key physiological and experimental processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: this compound and its Significance

This compound, typically radiolabeled with Technetium-99m (99mTc-Mebrofenin), is a cornerstone in hepatobiliary scintigraphy. Its rapid extraction by hepatocytes and subsequent excretion into the biliary system make it an invaluable tool for assessing liver function and diagnosing biliary disorders.[1] Understanding its behavior in preclinical animal models is crucial for both interpreting imaging results and for its potential application as a probe to investigate drug-drug interactions and the impact of liver diseases on hepatobiliary transport.[2][3]

The Physiological Pathway: Hepatic Transport of this compound

The journey of this compound through the liver is a highly orchestrated process mediated by specific transporter proteins located on the sinusoidal (blood-facing) and canalicular (bile-facing) membranes of hepatocytes.[3][4]

-

Hepatic Uptake (Sinusoidal Influx): this compound is actively transported from the blood into hepatocytes primarily by Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3 in humans and their orthologs in rodents (Oatps). This uptake is an energy-dependent process.

-

Hepatocyte to Blood (Sinusoidal Efflux): A portion of the intracellular this compound can be transported back into the bloodstream via the Multidrug Resistance-Associated Protein 3 (MRP3).

-

Biliary Excretion (Canalicular Efflux): The primary route of this compound elimination from the liver is its excretion into the bile, a process mediated by the Multidrug Resistance-Associated Protein 2 (MRP2).

This intricate transport system can be influenced by various factors, including liver disease and the presence of co-administered drugs that may inhibit these transporters.

Experimental Protocols

This section outlines the typical methodologies employed in preclinical studies investigating the biodistribution and pharmacokinetics of 99mTc-Mebrofenin.

Radiolabeling of this compound

Commercial kits of this compound are reconstituted with 99mTc-pertechnetate eluted from a 99Mo/99mTc generator.

Typical Protocol:

-

Aseptically add a specified activity of 99mTc-pertechnetate (e.g., up to 100 mCi) in sterile saline to the this compound vial.

-

Gently agitate the vial to ensure complete dissolution and complexation.

-

Allow for an incubation period at room temperature as recommended by the manufacturer.

-

Assess radiochemical purity using instant thin-layer chromatography (ITLC) with appropriate stationary and mobile phases to ensure the percentage of 99mTc-Mebrofenin is typically >95%.

Animal Models and Administration

-

Animal Species: Wistar and Sprague-Dawley rats are commonly used. Studies in mice and dogs have also been reported.

-

Housing: Animals are housed in controlled environments with free access to food and water.

-

Administration: 99mTc-Mebrofenin is typically administered intravenously (IV) via the tail vein or, for specific studies of hepatic extraction, via mesenteric or intrasplenic injection. The administered dose is typically in the range of 37-130 MBq for dogs and a lower range for rodents.

Gamma Scintigraphy Imaging

Dynamic planar or single-photon emission computed tomography (SPECT) imaging is performed to visualize and quantify the biodistribution of 99mTc-Mebrofenin over time.

Typical Imaging Protocol for Rats:

-

Anesthetize the animal (e.g., with isoflurane).

-

Position the animal on the gamma camera detector.

-

Administer 99mTc-Mebrofenin intravenously.

-

Acquire dynamic images for a set duration (e.g., 60 minutes).

-

Image acquisition parameters can vary, but a common setup includes a low-energy, high-resolution collimator with a 20% energy window centered at 140 keV.

-

Dynamic framing rates may be rapid initially (e.g., 1 frame per second for the first minute) to capture the uptake phase, followed by slower framing for the excretion phase.

Pharmacokinetic Modeling

Pharmacokinetic models are employed to derive quantitative parameters that describe the rate of this compound transfer between different physiological compartments. A commonly used model is a four-compartment model representing the blood, hepatocytes, intrahepatic bile ducts, and intestines.

The key rate constants derived from this model include:

-

k1: Blood to hepatocytes (uptake)

-

k2: Hepatocytes to blood (sinusoidal efflux)

-

k3: Hepatocytes to intrahepatic bile ducts (biliary excretion)

-

k5: Intrahepatic bile ducts to intestines

Quantitative Data Summary

The following tables summarize key quantitative data on the biodistribution and pharmacokinetics of 99mTc-Mebrofenin from various preclinical studies.

Table 1: Pharmacokinetic Parameters of 99mTc-Mebrofenin in Healthy Rats

| Parameter | Value (mean ± SD) | Animal Model | Reference |

| Hepatic Uptake Rate Constant (k1) | 0.49 ± 0.11 min-1 | Wistar Rat | |

| Sinusoidal Efflux Rate Constant (k2) | 0.04 ± 0.01 min-1 | Wistar Rat | |

| Biliary Excretion Rate Constant (k3) | 0.06 ± 0.01 min-1 | Wistar Rat | |

| Time to Peak Liver Activity (Tpeak) | 80 ± 30 s | Long-Evans Agouti (LEA) Rat | |

| Time to Half Peak Activity (T1/2peak) | 524 ± 82 s | Long-Evans Agouti (LEA) Rat |

Table 2: Pharmacokinetic Parameters of 99mTc-Mebrofenin in Healthy Dogs

| Parameter | Value (mean ± SD) | Animal Model | Reference |

| Hepatic Extraction Efficiency (HEE) | 91.2 ± 4.44 % | Normal Dog | |

| Hepatic Extraction Efficiency (HEE) | 95.9 ± 2.71 % | Normal Dog | |

| Half-time Clearance | 19.10 ± 4.86 min | Normal Dog | |

| Time to Peak Liver Activity | 3.1 ± 1.1 min | Normal Dog | |

| Hepatic Excretion T1/2 | 19.4 ± 6.3 min | Normal Dog |

Table 3: Impact of Disease Models and Inhibitors on 99mTc-Mebrofenin Pharmacokinetics in Rats

| Condition | Parameter | Change vs. Control | Animal Model | Reference |

| Endotoxemia (LPS-induced) | Liver Exposure (AUC) | 1.7 ± 0.4-fold increase | Wistar Rat | |

| Biliary Excretion | 1.5 ± 0.3-fold decrease | Wistar Rat | ||

| Canalicular Efflux (k3) | Significantly decreased | Wistar Rat | ||

| Sinusoidal Efflux (k2) | Significantly decreased | Wistar Rat | ||

| Wilson's Disease Model (LEC Rat) | Time to Peak Liver Activity (Tpeak) | 283 ± 190 s (vs. 80 ± 30 s) | LEC vs. LEA Rat | |

| Time to Half Peak Activity (T1/2peak) | 1825 ± 1642 s (vs. 524 ± 82 s) | LEC vs. LEA Rat | ||

| Steatosis (MCD diet) | Tpeak and T1/2peak | Prolonged | Wistar Rat | |

| Uptake Rate | Decreased | Wistar Rat | ||

| Rifampicin (40 mg/kg) | Intestinal Radioactivity | 1.9 ± 0.4-fold decrease | Wistar Rat | |

| Low-dose Cyclosporin A (0.01 mg/kg) | Biliary Excretion (k3) | Selectively decreased | Wistar Rat |

Table 4: Biodistribution of 99mTc-Mebrofenin in Mice

| Organ | % Injected Dose / gram (mean ± SD) | Time Point | Animal Model | Reference |

| Liver | High uptake observed | - | OATP-deficient mice | |

| Blood | Higher than control | - | OATP-deficient mice | |

| Urinary Bladder | Higher than control | - | OATP-deficient mice | |

| Liver | Increased exposure | - | MRP2-deficient mice | |

| Biliary Excretion | Reduced | - | MRP2-deficient mice |

Note: Specific quantitative biodistribution data as a percentage of injected dose per organ for healthy mice is not extensively detailed in the provided search results. The data primarily highlights the relative changes in transporter-deficient models.

Conclusion

The biodistribution and pharmacokinetics of 99mTc-Mebrofenin in animal models are predominantly governed by the interplay of hepatic uptake and efflux transporters. Preclinical studies in rodents and dogs have provided valuable quantitative data that enhance our understanding of its in vivo behavior under both physiological and pathological conditions. This technical guide serves as a foundational resource for researchers utilizing this compound in their studies, offering insights into experimental design, data interpretation, and the translatability of findings from animal models to clinical applications. Further research to establish a more detailed quantitative biodistribution profile in various mouse strains would be beneficial for the scientific community.

References

- 1. Evaluation of plasma time-activity curves of technetium-99m-mebrofenin for measurement of hepatic function in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Pharmacokinetic Imaging Using 99mTc-Mebrofenin to Untangle the Pattern of Hepatocyte Transporter Disruptions Induced by Endotoxemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Chelation of Technetium-99m with Mebrofenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, chelation chemistry, and analytical methodologies related to Technetium-99m (Tc-99m) labeled Mebrofenin. This radiopharmaceutical is a cornerstone in hepatobiliary scintigraphy, and a thorough understanding of its properties is crucial for its effective use and for the development of novel diagnostic agents.

Molecular Structure and Properties

This compound, a derivative of iminodiacetic acid (IDA), is the chelating agent that forms a stable complex with the radionuclide Technetium-99m.[1] Its chemical name is 2,2'-[[2-[(3-Bromo-2,4,6-trimethylphenyl)-amino]-2-oxoethyl]imino] bisacetic acid.[2] The molecular structure of this compound is specifically designed for high hepatic uptake and rapid biliary excretion.[3]

The key structural features of this compound that contribute to its favorable pharmacokinetic profile include a lipophilic aromatic ring substituted with a bromine atom and three methyl groups. This moiety is crucial for its high hepatic extraction.[4]

Table 1: Physicochemical Properties of this compound and Tc-99m this compound

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C15H19BrN2O5 | [2] |

| Molecular Weight | 387.23 g/mol | |

| Technetium-99m this compound Complex | ||

| Molecular Formula | C30H34Br2N4O10Tc | |

| Unbound Fraction in Plasma | ~10% | |

| Plasma Protein Binding | ~90% |

Chelation Chemistry with Technetium-99m

The formation of the Tc-99m this compound complex is a classic example of coordination chemistry applied to radiopharmaceuticals. Technetium-99m is obtained from a molybdenum-99/technetium-99m generator as sodium pertechnetate (Na[⁹⁹ᵐTc]TcO₄), where technetium is in its highest oxidation state (+7). To form a stable chelate with this compound, the technetium must be reduced to a lower oxidation state, typically +3 or +4.

This reduction is achieved by a reducing agent, most commonly stannous fluoride (SnF₂), which is included in the lyophilized this compound kits. In the presence of this compound, the reduced technetium is then chelated by two this compound molecules to form a stable, lipophilic complex. The iminodiacetic acid groups of this compound provide the necessary donor atoms (nitrogen and oxygen) to coordinate with the technetium ion.

Experimental Protocols

The preparation and quality control of Tc-99m this compound are critical steps to ensure its safety and efficacy for clinical use.

Preparation of Tc-99m this compound

The radiolabeling of this compound is typically performed using commercially available sterile, non-pyrogenic, lyophilized kits.

Materials:

-

This compound kit (containing this compound and stannous fluoride dihydrate)

-

Sterile, pyrogen-free sodium pertechnetate (Na[⁹⁹ᵐTc]TcO₄) injection

-

Lead-shielded vial container

-

Sterile syringe and needles

-

Germicide for swabbing

Procedure:

-

Place the this compound reaction vial in a lead shield.

-

Swab the rubber closure of the vial with a suitable germicide.

-

Aseptically inject the required activity of sodium pertechnetate Tc-99m injection into the vial. Typically, 1 to 5 mL of the eluate containing up to 3.7 GBq (100 mCi) of Tc-99m is used.

-

Gently swirl the vial to ensure complete dissolution of the lyophilized powder.

-

Allow the reaction to proceed at room temperature for at least 15 minutes to ensure complete complexation.

-

Visually inspect the solution for any particulate matter before administration. The final reconstituted product should be a clear, colorless to pale yellow solution.

-

The pH of the reconstituted product should be between 4.2 and 5.7.

Quality Control

The radiochemical purity (RCP) of the final product must be determined to quantify the percentage of Tc-99m that is successfully chelated with this compound. The main radiochemical impurities are free pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) and reduced-hydrolyzed technetium ([⁹⁹ᵐTc]TcO₂). High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the standard methods for RCP determination.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC provides a highly sensitive and specific method for separating the Tc-99m this compound complex from its impurities.

Table 2: HPLC Method Parameters for Tc-99m this compound Quality Control

| Parameter | Specification | Reference |

| Column | Reversed-phase C18 (e.g., Waters Symmetry C18, 5 µm, 150 x 3.9 mm) | |

| Mobile Phase | Acetonitrile : Methanol : 0.25% Phosphoric Acid (38:6:56 v/v/v) | |

| Flow Rate | 1 mL/min | |

| Detection | Radiometric detector and UV detector at 205 nm | |

| Retention Times | ||

| Free Pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) | ~2.76 min | |

| Tc-99m this compound | ~8.94 min |

3.2.2. Thin-Layer Chromatography (TLC)

TLC offers a simpler and more rapid method for routine quality control. A two-strip system is often employed to separate the different radiochemical species.

Table 3: TLC Method Parameters for Tc-99m this compound Radiochemical Purity

| Parameter | System 1 (for Free Pertechnetate) | System 2 (for Reduced-Hydrolyzed Tc) | Reference |

| Stationary Phase | ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) | ITLC-SG | |

| Mobile Phase | Acetone | Water:Acetonitrile (60:40 v/v) | |

| Rf Values | |||

| Tc-99m this compound | 0.0 | Moves with solvent front | |

| Free Pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) | Moves with solvent front | Moves with solvent front | |

| Reduced-Hydrolyzed Tc ([⁹⁹ᵐTc]TcO₂) | 0.0 | 0.0 |

The radiochemical purity is calculated as: RCP (%) = 100% - (% Free Pertechnetate) - (% Reduced-Hydrolyzed Tc)

A minimum RCP of 90% is generally required for clinical use.

References

- 1. Evaluation of 99mTechnetium-Mebrofenin and 99mTechnetium-Sestamibi as Specific Probes for Hepatic Transport Protein Function in Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Technetium TC 99M this compound: Package Insert / Prescribing Info [drugs.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Technetium (99mTc) this compound - Wikipedia [en.wikipedia.org]

In-Vitro Mebrofenin Transport Across Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebrofenin, a derivative of iminodiacetic acid chelated with technetium-99m (⁹⁹ᵐTc-Mebrofenin), is a widely utilized radiopharmaceutical agent for hepatobiliary scintigraphy. Its clinical utility is fundamentally dependent on its efficient transport across hepatocyte membranes, first from the sinusoidal blood into the liver cells and subsequently from the hepatocytes into the bile canaliculi. Understanding the molecular mechanisms governing these transport processes is crucial for interpreting clinical imaging data, predicting potential drug-drug interactions (DDIs), and exploring its utility as a probe for liver transporter function in drug development and disease. This technical guide provides an in-depth overview of the in-vitro studies that have elucidated the transport of this compound across cell membranes, focusing on the key transporters involved, quantitative transport data, and detailed experimental protocols.

Key Transporters Involved in this compound Disposition

In-vitro studies have definitively identified the primary transporters responsible for the vectorial transport of this compound across hepatocytes. The uptake from the blood is mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, while the efflux into the bile and back into the blood is handled by Multidrug Resistance-Associated Proteins (MRPs).

-

Influx (Sinusoidal Uptake): The uptake of this compound into hepatocytes is predominantly mediated by two OATP transporters:

-

OATP1B1 (encoded by the SLCO1B1 gene)

-

OATP1B3 (encoded by the SLCO1B3 gene) Studies have shown that this compound is a substrate for both of these transporters, which are expressed on the basolateral membrane of hepatocytes.[1][2][3][4][5] In contrast, other hepatic uptake transporters such as OATP2B1, Na⁺-taurocholate cotransporting polypeptide (NTCP), and Organic Cation Transporter 1 (OCT1) do not appear to be significantly involved in its transport. The transport is Na⁺-independent.

-

-

Efflux (Canalicular and Basolateral): Following uptake, this compound is efficiently secreted from the hepatocyte. This efflux is mediated by ATP-binding cassette (ABC) transporters:

-

MRP2 (ABCC2): Located on the apical (canalicular) membrane of hepatocytes, MRP2 is the primary transporter responsible for the excretion of this compound into the bile.

-

MRP3 (ABCC3): Situated on the basolateral membrane, MRP3 can transport this compound back into the sinusoidal blood.

-

The negligible passive diffusion of this compound across cell membranes underscores the critical role of these carrier-mediated systems in its disposition.

Quantitative Analysis of this compound Transport

While specific Michaelis-Menten constants (Kₘ and Vₘₐₓ) for this compound transport are not extensively reported in the literature, a significant body of work has characterized its transport through inhibition studies. These studies are crucial for understanding potential DDIs.

Table 1: In-vitro Inhibition of this compound Influx Transporters (OATP1B1 & OATP1B3)

| Transporter | Cell System | This compound Conc. | Inhibitor | Inhibitor Conc. | Remaining Transport (% of Control) | Reference |

| OATP1B1 | Xenopus laevis oocytes | 80 pM | Rifampicin | 50 µM | 10% | |

| OATP1B3 | Xenopus laevis oocytes | 80 pM | Rifampicin | 50 µM | 4% |

Table 2: In-vitro Inhibition of this compound Efflux Transporters (MRP2 & MRP3)

| Transporter | Cell System | This compound Conc. | Inhibitor | Inhibitor Conc. | Remaining Transport (% of Control) | Reference |

| MRP2 | HEK293 membrane vesicles | 0.4 nM | MK571 | 50 µM | 12% | |

| MRP3 | HEK293 membrane vesicles | 0.4 nM | Estradiol-17-β-glucuronide | 100 µM | 5% |

These data highlight that potent inhibitors of OATP and MRP transporters can significantly curtail this compound transport, forming the basis for its use as a probe in clinical DDI studies. For instance, drugs like rifampicin, a well-known OATP inhibitor, markedly decrease this compound uptake. Similarly, MRP inhibitors such as MK571 and ritonavir can block its efflux.

Experimental Protocols for In-vitro this compound Transport Assays

The following sections detail the methodologies commonly employed to study the in-vitro transport of this compound.

OATP-Mediated Uptake in Xenopus laevis Oocytes

This system is frequently used to express and characterize single transporters in a cell that has low endogenous transporter activity.

-

Oocyte Preparation:

-

Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA encoding the human transporter of interest (e.g., OATP1B1, OATP1B3) is synthesized in vitro.

-

Oocytes are microinjected with the cRNA or with water (as a negative control).

-

Injected oocytes are incubated for 2-3 days to allow for transporter expression.

-

-

Uptake Assay:

-

A group of cRNA-injected and water-injected oocytes (typically 10-15 per group) are selected.

-

Oocytes are pre-incubated in a buffer such as OR-2.

-

The uptake is initiated by transferring the oocytes to a buffer containing ⁹⁹ᵐTc-Mebrofenin (e.g., 80 pM).

-

For inhibition studies, the inhibitor (e.g., 50 µM rifampicin) is included in the incubation medium.

-

The incubation is carried out at room temperature (18-22°C) for a specified time (e.g., up to 60 minutes, with linearity often observed up to 30 minutes).

-

The uptake is terminated by washing the oocytes multiple times with ice-cold buffer to remove extracellular radioactivity.

-

Each oocyte is placed in a separate vial, and the associated radioactivity is measured using a gamma counter.

-

The uptake is calculated as the amount of radioactivity per oocyte, and the transporter-specific uptake is determined by subtracting the uptake in water-injected oocytes from that in cRNA-injected oocytes.

-

MRP-Mediated Efflux Using Membrane Vesicles

This method utilizes inside-out membrane vesicles isolated from cells overexpressing a specific ABC transporter to directly measure ATP-dependent transport.

-

Vesicle Preparation:

-

A suitable cell line (e.g., HEK293) is transiently or stably transfected with a plasmid encoding the transporter of interest (e.g., MRP2, MRP3). Control cells are transfected with an empty vector.

-

Cells are harvested and homogenized in a buffer containing protease inhibitors.

-

A crude membrane fraction is isolated by differential centrifugation.

-

Membrane vesicles are formed by passing the membrane suspension through a needle, followed by further purification steps.

-

Vesicles are stored at -80°C until use.

-

-

Transport Assay:

-

Membrane vesicles (typically 5-10 µg of protein) are pre-warmed to 37°C.

-

The transport reaction is initiated by adding the vesicles to a transport buffer (e.g., 50 mM Tris/250 mM sucrose, pH 7.4) containing ⁹⁹ᵐTc-Mebrofenin (e.g., 0.4 nM).

-

The reaction mixture also contains an ATP-regenerating system (4 mM ATP, 10 mM creatine phosphate, 100 µg/ml creatine kinase) and 10 mM MgCl₂. A parallel reaction is run with AMP instead of ATP to determine ATP-independent binding and transport.

-

For inhibition studies, the inhibitor (e.g., 50 µM MK571 for MRP2) is pre-incubated with the vesicles before the addition of the transport buffer.

-

The reaction proceeds for a short duration (e.g., 1-5 minutes) at 37°C.

-

The transport is stopped by adding a large volume of ice-cold stop buffer and rapidly filtering the mixture through a filter membrane that retains the vesicles.

-

The filter is washed with more ice-cold buffer to remove any unbound substrate.

-

The radioactivity retained on the filter is quantified using a scintillation counter.

-

ATP-dependent transport is calculated by subtracting the value obtained in the presence of AMP from that obtained with ATP.

-

Visualizing Experimental Workflows and Transport Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the cellular transport pathway of this compound.

Caption: Workflow for OATP-mediated this compound uptake assay in Xenopus laevis oocytes.

References

- 1. mdpi.com [mdpi.com]

- 2. Use of Tc-99m this compound as a Clinical Probe to Assess Altered Hepatobiliary Transport: Integration of In Vitro, Pharmacokinetic Modeling, and Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions | Semantic Scholar [semanticscholar.org]

- 5. The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Iminodiacetic Acid Derivatives in Scintigraphy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of iminodiacetic acid (IDA) derivatives in scintigraphy, providing a comprehensive resource for researchers, scientists, and professionals involved in drug development. From the initial discovery to the latest advancements, this document details the key milestones, experimental protocols, and structure-activity relationships that have shaped the field of hepatobiliary imaging.

A Historical Journey: From Serendipity to Rational Design

The application of iminodiacetic acid (IDA) derivatives in nuclear medicine began serendipitously. In 1975, a team of researchers including Harvey, Loberg, and Cooper were investigating Technetium-99m (Tc-99m) labeled lidocaine analogues for cardiac imaging.[1] They observed that one of these compounds, Tc-99m N-(2,6-dimethylphenylcarbamoylmethyl)iminodiacetic acid, later known as HIDA (Hepatobiliary Iminodiacetic Acid), was not taken up by the heart but was instead rapidly cleared by the liver and excreted into the biliary system.[1] This discovery marked a pivotal moment, shifting the focus of IDA research towards hepatobiliary scintigraphy, a diagnostic procedure that provides functional information about the liver, gallbladder, and bile ducts.[2]

The first generation of these agents, exemplified by Tc-99m HIDA (lidofenin), was a significant improvement over previously used radiopharmaceuticals like 131I-rose bengal.[3] However, its utility was limited in patients with elevated bilirubin levels, a common occurrence in individuals with liver dysfunction.[4] This limitation spurred the development of second and third-generation IDA derivatives through a more systematic, structure-distribution-relationship (SDR) approach. Researchers meticulously modified the substituents on the phenyl ring of the IDA molecule to enhance its pharmacokinetic properties. This led to the introduction of agents with improved hepatic extraction, faster clearance, and greater resistance to competition from bilirubin, such as Tc-99m disofenin (diisopropyl-IDA) and, most notably, Tc-99m mebrofenin (3-bromo-2,4,6-trimethyl-IDA). This compound, in particular, demonstrated superior performance in jaundiced patients, solidifying its place as a cornerstone of modern hepatobiliary imaging.

The chronological progression of these key agents highlights the evolution from an initial chance discovery to a sophisticated process of rational drug design, ultimately leading to safer and more effective diagnostic tools.

Quantitative Comparison of Key IDA Derivatives

The performance of different Tc-99m labeled IDA derivatives is primarily assessed by their pharmacokinetic profiles. Key parameters include the efficiency of hepatic uptake, the speed of biliary excretion, and the extent of renal excretion. The following table summarizes and compares these quantitative data for the most significant IDA derivatives.

| Radiopharmaceutical | Hepatic Uptake/Extraction | Time to Peak Liver Activity (min) | Biliary T1/2 (min) | 24-hour Urinary Excretion (%) | Reference(s) |

| Tc-99m Lidofenin (HIDA) | Good | ~10 | 31.5 ± 7.0 (blood T1/2) | 14.2 ± 1.8 | |

| Tc-99m Diethyl-IDA (EIDA) | Good | - | - | High | |

| Tc-99m Disofenin (DISIDA) | High | ~10 | ~19 | ~9 (in first 2 hours) | |

| Tc-99m this compound (BrIDA) | 98.1% | 11 | 17 | < 2% |

Experimental Protocols

This section provides detailed methodologies for the synthesis, radiolabeling, and quality control of Tc-99m IDA derivatives, based on established literature.

Synthesis of IDA Ligands

3.1.1. Synthesis of N-(2,6-dimethylphenylcarbamoylmethyl)iminodiacetic acid (HIDA)

A common synthetic route for HIDA involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form an intermediate, which is then reacted with iminodiacetic acid. An improved method, however, allows for direct synthesis from nitrilotriacetic acid.

-

Materials: Nitrilotriacetic acid, 2,6-dimethylaniline, acetic anhydride, pyridine.

-

Procedure:

-

A mixture of nitrilotriacetic acid and acetic anhydride is heated to form nitrilotriacetic anhydride in situ.

-

2,6-dimethylaniline, dissolved in a suitable solvent like pyridine, is added to the reaction mixture.

-

The reaction is stirred at an elevated temperature for a specified period.

-

The product is then isolated and purified, typically through recrystallization, to yield N-(2,6-dimethylphenylcarbamoylmethyl)iminodiacetic acid.

-

3.1.2. Synthesis of N-(3-bromo-2,4,6-trimethylacetanilide)iminodiacetic acid (this compound Ligand)

The synthesis of the this compound ligand follows a similar principle, starting with the appropriately substituted aniline.

-

Materials: 3-bromo-2,4,6-trimethylaniline, nitrilotriacetic anhydride (prepared in situ from nitrilotriacetic acid and acetic anhydride), pyridine.

-

Procedure:

-

Nitrilotriacetic anhydride is prepared by heating nitrilotriacetic acid with acetic anhydride.

-

A solution of 3-bromo-2,4,6-trimethylaniline in pyridine is added to the prepared anhydride.

-

The mixture is heated and stirred to facilitate the reaction.

-

Following the reaction, the product is isolated and purified to obtain the final this compound ligand.

-

Radiolabeling with Technetium-99m

The labeling of IDA derivatives with Tc-99m is typically performed using commercially available sterile, pyrogen-free kits.

-

Materials:

-

Lyophilized kit containing the IDA derivative (e.g., this compound), stannous fluoride dihydrate (as a reducing agent), and stabilizers.

-

Sterile, non-pyrogenic sodium pertechnetate (99mTcO4-) eluted from a 99Mo/99mTc generator.

-

Lead-shielded vial.

-

Sterile syringe.

-

-

Procedure:

-

Place the lyophilized kit vial in a lead shield.

-

Aseptically inject the required activity of sodium pertechnetate solution into the vial.

-

Gently swirl the vial to ensure complete dissolution of the contents.

-

Allow the reaction to proceed at room temperature for a recommended incubation period (typically 10-15 minutes) to ensure maximum labeling efficiency.

-

Before administration, the radiochemical purity of the final product should be assessed.

-

Quality Control

Ensuring the radiochemical purity of the final product is critical for patient safety and diagnostic accuracy. The primary impurities are free pertechnetate (99mTcO4-) and reduced-hydrolyzed technetium (99mTcO2).

-

Methods: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the standard methods for quality control.

-

TLC Procedure Example:

-

Spot a small amount of the radiolabeled IDA complex onto two TLC strips (e.g., ITLC-SG).

-

Develop one strip in a solvent system that mobilizes the Tc-99m IDA complex and free pertechnetate but leaves the reduced-hydrolyzed technetium at the origin (e.g., saline).

-

Develop the second strip in a solvent system that only mobilizes the free pertechnetate (e.g., acetone or methanol).

-